2,3-Dichloropyridine-4-boronic acid mida ester
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Overview
Description
2,3-Dichloropyridine-4-boronic acid mida ester is a chemical compound with the empirical formula C10H9BCl2N2O4 and a molecular weight of 302.91 g/mol . This compound is a boronic acid derivative, specifically a MIDA (N-methyliminodiacetic acid) ester, which is known for its stability and utility in various chemical reactions .
Preparation Methods
The synthesis of 2,3-Dichloropyridine-4-boronic acid MIDA ester typically involves the reaction of 2,3-dichloropyridine-4-boronic acid with N-methyliminodiacetic acid anhydride (MIDA anhydride) under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2,3-Dichloropyridine-4-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation and Reduction: It can undergo oxidation to form the corresponding boronic acid or reduction to form the corresponding boronate ester.
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2,3-Dichloropyridine-4-boronic acid MIDA ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloropyridine-4-boronic acid MIDA ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions . The boronic acid moiety interacts with the metal catalyst, while the MIDA ester provides stability and solubility in organic solvents . This interaction enhances the efficiency and selectivity of the reactions .
Comparison with Similar Compounds
2,3-Dichloropyridine-4-boronic acid MIDA ester is unique due to its stability and versatility in chemical reactions. Similar compounds include:
2-Chloropyridine-3-boronic acid MIDA ester: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
2,6-Dichloropyridinyl-4-boronic acid pinacol ester: This compound has a different ester group (pinacol ester) and a different substitution pattern.
Phenylboronic acid MIDA ester: This compound has a phenyl group instead of a pyridine ring.
These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound .
Properties
IUPAC Name |
2-(2,3-dichloropyridin-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BCl2N2O4/c1-15-4-7(16)18-11(19-8(17)5-15)6-2-3-14-10(13)9(6)12/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCTWCKWACJNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=NC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BCl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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